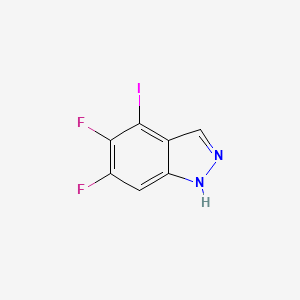
(1-Iodoethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodoethyl)cyclohexane: is an organoiodine compound with the chemical formula C8H15I It is a derivative of cyclohexane, where an ethyl group substituted with an iodine atom is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Addition of Hydrogen Iodide to Cyclohexene: One common method involves the addition of hydrogen iodide to cyclohexene.
Reaction of Cyclohexane with Iodoform: Another method involves the reaction of cyclohexane with iodoform in the presence of a base.
Industrial Production Methods: Industrial production of (1-Iodoethyl)cyclohexane may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (1-Iodoethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide and potassium tert-butoxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethylcyclohexane when using sodium hydroxide.
Elimination: Formation of alkenes like ethylcyclohexene.
Applications De Recherche Scientifique
Biology and Medicine: The iodine atom can be used as a radiolabel for tracking the distribution of compounds in biological systems .
Industry: In the industrial sector, (1-Iodoethyl)cyclohexane can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .
Mécanisme D'action
The mechanism of action of (1-Iodoethyl)cyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom acts as a leaving group, allowing for the formation of new bonds and the generation of various products .
Comparaison Avec Des Composés Similaires
Iodocyclohexane: Similar in structure but lacks the ethyl group.
Bromocyclohexane: Contains a bromine atom instead of iodine.
Uniqueness: (1-Iodoethyl)cyclohexane is unique due to the presence of both an ethyl group and an iodine atom, which provides distinct reactivity patterns compared to other halogenated cyclohexanes. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and elimination reactions.
Propriétés
Formule moléculaire |
C8H15I |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
1-iodoethylcyclohexane |
InChI |
InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Clé InChI |
YFMOVRDGBGFHCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)









![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)


